N-(pyridin-4-ylmethyl)aniline
Overview
Description
Mechanism of Action
Target of Action
N-(pyridin-4-ylmethyl)aniline, also known as Phenyl-pyridin-4-ylmethyl-amine, primarily targets the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) or Kinase Insert Domain Receptor (KDR) . These receptors have been identified as promising targets for novel anticancer agents .
Mode of Action
The compound interacts with its targets, VEGFR-2 or KDR, by inhibiting their activity . This inhibition is achieved through molecular fragment replacement (MFR) studies, which aid in understanding 3D-QSAR modeling and the docking investigation of arylphthalazines and 2-((1H-Azol-1-yl)methyl)-N-arylbenzamides-based KDR inhibitors .
Biochemical Pathways
The inhibition of VEGFR-2 or KDR affects the VEGF signaling pathway, which plays a crucial role in angiogenesis . Angiogenesis is the process through which new blood vessels form from pre-existing vessels, and it is a critical process in the growth and spread of cancer cells .
Pharmacokinetics
The compound was virtually screened using glide (docking) and further evaluated with comfa prediction, protein–ligand interaction fingerprint (plif), and admet analysis .
Result of Action
The inhibition of VEGFR-2 or KDR by this compound results in the disruption of the VEGF signaling pathway. This disruption can potentially inhibit angiogenesis, thereby preventing the growth and spread of cancer cells .
Biochemical Analysis
Biochemical Properties
Phenyl-pyridin-4-ylmethyl-amine plays a significant role in biochemical reactions, particularly in the context of proteomics research. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with pyrimidine receptors, which are involved in cellular signaling pathways . These interactions can modulate the activity of enzymes and proteins, thereby affecting biochemical processes within the cell.
Cellular Effects
Phenyl-pyridin-4-ylmethyl-amine has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the activity of purine and pyrimidine receptors, which play a crucial role in cellular signaling . Additionally, it can impact the phosphorylation of cellular proteins, thereby influencing nutrient metabolism and the synthesis of additional hormones .
Molecular Mechanism
The molecular mechanism of action of phenyl-pyridin-4-ylmethyl-amine involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can bind to specific receptors and enzymes, modulating their activity and function. For instance, it has been observed to interact with pyrimidine receptors, leading to changes in cellular signaling pathways . These interactions can result in the inhibition or activation of enzymes, thereby affecting various biochemical processes within the cell.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of phenyl-pyridin-4-ylmethyl-amine can change over time. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that the stability of this compound can be influenced by various factors, such as temperature and pH . Additionally, long-term exposure to phenyl-pyridin-4-ylmethyl-amine can result in changes in cellular function, including alterations in gene expression and cellular metabolism.
Dosage Effects in Animal Models
The effects of phenyl-pyridin-4-ylmethyl-amine vary with different dosages in animal models. At lower doses, this compound can modulate cellular signaling pathways and enzyme activity without causing significant adverse effects. At higher doses, it can lead to toxic or adverse effects, such as cellular damage and alterations in metabolic processes . These dosage-dependent effects highlight the importance of careful dosage optimization in research and therapeutic applications.
Metabolic Pathways
Phenyl-pyridin-4-ylmethyl-amine is involved in various metabolic pathways, including those related to pyrimidine metabolism. It interacts with enzymes and cofactors involved in these pathways, influencing metabolic flux and metabolite levels . For instance, it has been shown to modulate the activity of enzymes involved in pyrimidine ribonucleotide synthesis, thereby affecting cellular proliferation and metabolism .
Transport and Distribution
The transport and distribution of phenyl-pyridin-4-ylmethyl-amine within cells and tissues involve interactions with specific transporters and binding proteins. These interactions can influence the localization and accumulation of the compound within different cellular compartments . For example, phenyl-pyridin-4-ylmethyl-amine can be transported across cellular membranes by specific transporters, affecting its distribution within the cell .
Subcellular Localization
Phenyl-pyridin-4-ylmethyl-amine exhibits specific subcellular localization, which can affect its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, it has been observed to localize in the cytoplasm and nucleus, where it can modulate gene expression and cellular signaling pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of phenyl-pyridin-4-ylmethyl-amine typically involves the reaction of pyridine derivatives with phenylmethylamine under controlled conditions. One common method includes the use of aldehydes or ketones with ammonia, a process first detailed by Chichibabin in 1929 . This reaction is carried out under specific temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of phenyl-pyridin-4-ylmethyl-amine may involve large-scale chemical reactors where the reactants are combined in precise ratios. The process is optimized for yield and purity, often involving multiple purification steps to remove any by-products or impurities.
Chemical Reactions Analysis
Types of Reactions: N-(pyridin-4-ylmethyl)aniline undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
N-(pyridin-4-ylmethyl)aniline has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme interactions and protein binding.
Industry: Utilized in the development of new materials with specific optical or electronic properties.
Comparison with Similar Compounds
- Pyridine
- Phenylamine
- N-(pyridin-4-yl)pyridin-4-amine
Properties
IUPAC Name |
N-(pyridin-4-ylmethyl)aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2/c1-2-4-12(5-3-1)14-10-11-6-8-13-9-7-11/h1-9,14H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRJVUOQNBSTXGA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NCC2=CC=NC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801306625 | |
Record name | N-Phenyl-4-pyridinemethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801306625 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>27.6 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49643156 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
3034-32-0 | |
Record name | N-Phenyl-4-pyridinemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3034-32-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Phenyl-4-pyridinemethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801306625 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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